5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylbenzyl)pentanamide
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Overview
Description
5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]PENTANAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of chlorophenyl and methylphenyl groups further enhances its chemical properties, making it a valuable molecule in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]PENTANAMIDE typically involves multiple steps. One common method includes the condensation of 4-chlorobenzylamine with isatoic anhydride to form the quinazolinone core. This intermediate is then reacted with 4-methylbenzylamine and pentanoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different analogs.
Substitution: Halogen substitution reactions can introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]PENTANAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]PENTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **5-{1-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]PENTANAMIDE
- **5-{1-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]PENTANAMIDE
Uniqueness
The uniqueness of 5-{1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]PENTANAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28ClN3O3 |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
5-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[(4-methylphenyl)methyl]pentanamide |
InChI |
InChI=1S/C28H28ClN3O3/c1-20-9-11-21(12-10-20)18-30-26(33)8-4-5-17-31-27(34)24-6-2-3-7-25(24)32(28(31)35)19-22-13-15-23(29)16-14-22/h2-3,6-7,9-16H,4-5,8,17-19H2,1H3,(H,30,33) |
InChI Key |
CIOGVARWPUHAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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